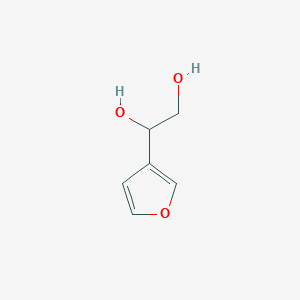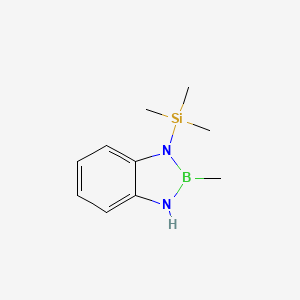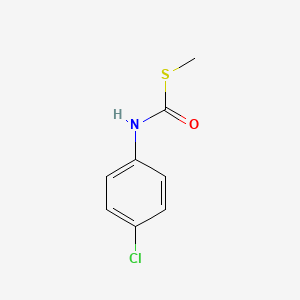
1-(Furan-3-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)ethane-1,2-diol is an organic compound featuring a furan ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the diol functionality, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reductive dimerization of furan-2-carbaldehyde. This process can be carried out chemically or electrochemically, often employing a static mixer to enhance yield, purity, chemoselectivity, and stereoselectivity . Another method involves the enantioselective synthesis using chiral catalysts, which allows for the production of enantiopure 1-(2-furanyl)-1,2-ethanediol .
Industrial Production Methods: Industrial production of this compound typically involves continuous processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be hydrogenated under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in hydrogenated furan derivatives.
Substitution: Yields halogenated derivatives or other substituted products.
Scientific Research Applications
1-(Furan-3-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The diol functionality allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The furan ring provides aromatic stability and can undergo electrophilic substitution reactions, further contributing to its versatility .
Comparison with Similar Compounds
1,2-bis(furan-2-yl)ethane-1,2-diol: Another diol with two furan rings, offering different reactivity and applications.
1-(Furan-2-yl)ethane-1,2-diol: A similar compound with the furan ring at a different position, affecting its chemical properties and reactivity.
Properties
CAS No. |
61063-45-4 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-(furan-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H8O3/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6-8H,3H2 |
InChI Key |
JDSSSVRENSVVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)


![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)

